Idalopirdine is synthesized through a multi-step chemical process involving various intermediates. It belongs to the class of aromatic heteropolycyclic compounds and is recognized for its pharmacological activity related to neurotransmitter modulation.
The synthesis of Idalopirdine hydrochloride involves several key steps:
This synthetic route emphasizes the use of hydrogenation to facilitate the formation of the desired amine structure while avoiding less efficient methods such as sodium borohydride reduction.
Idalopirdine hydrochloride has a molecular formula of CHClFNO and a molecular weight of approximately 434.83 g/mol. The compound features several notable structural characteristics:
The InChI Key for Idalopirdine is KXOQNPANAFXKTN-UHFFFAOYSA-N, which aids in its identification within chemical databases .
Idalopirdine hydrochloride participates in several chemical reactions relevant to its synthesis and application:
Idalopirdine acts primarily as a selective antagonist at the serotonin receptor 6. Its mechanism involves:
This dual action on multiple neurotransmitter systems suggests that Idalopirdine could provide comprehensive cognitive enhancement effects.
Idalopirdine hydrochloride exhibits several physical and chemical properties:
Idalopirdine hydrochloride is primarily investigated for its potential applications in:
The serotonin 6 (5-HT6) receptor represents a critical therapeutic target for Alzheimer’s disease (AD) due to its exclusive localization within brain regions governing cognition. Unlike other serotonin receptors, 5-HT6 receptors are predominantly expressed in the central nervous system (CNS), with highest densities observed in the hippocampus, frontal cortex, entorhinal cortex, and striatum—areas intimately associated with learning, memory consolidation, and executive function [1] [6]. This anatomical specificity minimizes risks of peripheral side effects and positions 5-HT6 modulation as a precision strategy for cognitive enhancement.
AD pathology involves extensive serotonergic denervation and dysfunction across multiple neurotransmitter systems, including acetylcholine, glutamate, and monoamines [1] [6]. The 5-HT6 receptor, a G-protein coupled receptor (GPCR), exhibits complex signaling behaviors. Traditionally described as Gαs-coupled (activating adenylate cyclase and increasing cAMP), recent evidence reveals its ability to couple with Gαi/o or Gαq proteins under specific conditions, enabling multifaceted modulation of neuronal pathways [1]. Paradoxically, both agonists and antagonists demonstrate pro-cognitive effects in preclinical models, suggesting either region-specific effects or engagement of distinct downstream effectors [1] [3].
Pathophysiologically, 5-HT6 receptors interface with AD’s core mechanisms:
Table 1: Key Brain Regions Expressing 5-HT6 Receptors
Brain Region | Receptor Density | Cognitive Function |
---|---|---|
Hippocampus (CA1-CA3) | High | Spatial memory, learning |
Frontal Cortex | High | Executive function, attention |
Entorhinal Cortex | Moderate | Memory integration |
Striatum | Moderate | Procedural memory, motivation |
Amygdala | Low | Emotional processing |
Idalopirdine hydrochloride (Lu AE58054 hydrochloride) is a potent, orally bioavailable small molecule antagonist selective for the 5-HT6 receptor. Its chemical structure comprises a fluorinated indole moiety linked to a tetrafluoropropoxybenzylamine group, yielding the molecular formula C₂₀H₂₀ClF₅N₂O and a molecular weight of 434.83 g/mol [4] [7] [10]. Pharmacodynamically, idalopirdine exhibits sub-nanomolar affinity (Ki = 0.83 nM) for human 5-HT6 receptors with >100-fold selectivity over other serotonin receptor subtypes, minimizing off-target interactions [7] [10].
Developed by Lundbeck, idalopirdine emerged from structure-activity relationship (SAR) optimization focused on enhancing brain penetrance and receptor occupancy duration. Preclinical studies demonstrated its ability to potentiate the effects of acetylcholinesterase inhibitors (AChEIs) like donepezil. In rat models, idalopirdine (1–2 mg/kg IV) amplified hippocampal gamma oscillations and elevated extracellular acetylcholine levels when co-administered with low-dose donepezil, suggesting synergistic pro-cognitive activity [2] [7]. These findings underpinned its clinical development as an adjunctive therapy for moderate AD.
Phase 2 trials (LADDER study, NCT01019421) evaluated idalopirdine (90 mg/day) combined with donepezil (10 mg/day) in 278 AD patients. At 24 weeks, idalopirdine-treated patients showed a significant improvement in Alzheimer’s Disease Assessment Scale-cognitive subscale (ADAS-cog) scores versus placebo (+1.38 placebo vs. -0.77 idalopirdine; treatment difference: -2.16 points, p=0.0040) [5] [8]. This established proof-of-concept for 5-HT6 antagonism in augmenting standard AD therapy.
Table 2: Key Properties of Idalopirdine Hydrochloride
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 434.83 g/mol | [4] [10] |
5-HT6 Ki | 0.83 nM | [7] [10] |
Selectivity (vs. 5-HT1A) | >100-fold | [8] |
Clinical Dose (Phase 2) | 90 mg/day (30 mg TID) | [5] |
ADAS-cog Improvement | -2.16 points (vs. placebo) | [5] [8] |
Idalopirdine’s cognitive-enhancing properties derive primarily from its ability to rebalance dysregulated neurotransmission in AD. The 5-HT6 receptors are postsynaptically localized on GABAergic interneurons within the hippocampus and cortex. Antagonism by idalopirdine disinhibits excitatory pathways through two primary mechanisms:
Cholinergic Facilitation:5-HT6 receptor blockade elevates acetylcholine release in the hippocampus and prefrontal cortex. Microdialysis studies demonstrate that antagonists like SB-271046 (structurally analogous to idalopirdine) increase extracellular acetylcholine by 140–160% in rodents [1] [6]. This occurs via reduced GABAergic inhibition of cholinergic neurons projecting from the basal forebrain. Behaviorally, this manifests as increased cholinergically-mediated behaviors (e.g., yawning, stretching in rats) reversible by muscarinic antagonists [1]. In idalopirdine-treated AD patients, this translates to enhanced efficacy of co-administered AChEIs like donepezil [5] [8].
Glutamatergic Modulation:Idalopirdine potentiates NMDA receptor function through indirect GABA disinhibition. Electrophysiological studies show that 5-HT6 antagonists increase NMDA-mediated currents at hippocampal CA3-CA1 synapses by suppressing GABA release from interneurons [9]. This enhances synaptic plasticity and strengthens glutamatergic signaling crucial for learning. Notably, this effect exhibits sexual dimorphism: In male mice, the GABAA antagonist bicuculline abolishes SB-271046-induced NMDA enhancement, while females show no such dependence, suggesting sex-specific circuit modulation [9].
Additionally, idalopirdine influences monoaminergic pathways:
Table 3: Neurochemical Effects of 5-HT6 Receptor Antagonists
Neurotransmitter | Effect | Mechanism | Functional Outcome |
---|---|---|---|
Acetylcholine | ↑ 140–160% (hippocampus) | Reduced GABAergic inhibition | Enhanced attention, memory |
Glutamate (NMDA) | ↑ synaptic currents | Disinhibition of pyramidal neurons | Improved LTP, learning |
GABA | ↓ release from interneurons | Direct blockade on interneuron receptors | Cortical disinhibition |
Dopamine | ↑ prefrontal cortex | Indirect via glutamatergic modulation | Working memory enhancement |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3